![molecular formula C22H26O3 B14290428 2-[4-(3-Methylheptan-3-yl)benzoyl]benzoic acid CAS No. 114621-78-2](/img/structure/B14290428.png)
2-[4-(3-Methylheptan-3-yl)benzoyl]benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[4-(3-Methylheptan-3-yl)benzoyl]benzoic acid is an organic compound that features a benzoyl group attached to a benzoic acid core. This compound is part of a class of aromatic carboxylic acids, which are known for their diverse applications in various fields, including chemistry, biology, and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(3-Methylheptan-3-yl)benzoyl]benzoic acid typically involves the Friedel-Crafts acylation reaction. This reaction uses an acyl chloride and an aromatic compound in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3). The reaction conditions often require anhydrous environments and temperatures ranging from 0°C to 50°C to ensure optimal yields.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the high purity of the final product.
化学反应分析
Types of Reactions
2-[4-(3-Methylheptan-3-yl)benzoyl]benzoic acid undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form benzoic acid derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron (Fe).
Major Products
Oxidation: Benzoic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated aromatic compounds.
科学研究应用
2-[4-(3-Methylheptan-3-yl)benzoyl]benzoic acid has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-[4-(3-Methylheptan-3-yl)benzoyl]benzoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s aromatic structure allows it to participate in π-π interactions and hydrogen bonding, which can modulate the activity of its targets. These interactions can lead to various biological effects, including inhibition of enzyme activity or modulation of receptor signaling pathways.
相似化合物的比较
Similar Compounds
Benzoic acid: A simpler aromatic carboxylic acid with similar chemical properties.
4-Methylbenzoic acid: A methyl-substituted derivative of benzoic acid.
2,4-Dimethylbenzoic acid: A dimethyl-substituted derivative with distinct reactivity.
Uniqueness
2-[4-(3-Methylheptan-3-yl)benzoyl]benzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 3-methylheptan-3-yl group enhances its hydrophobicity and may influence its interactions with biological targets, making it a valuable compound for research and industrial applications.
属性
CAS 编号 |
114621-78-2 |
|---|---|
分子式 |
C22H26O3 |
分子量 |
338.4 g/mol |
IUPAC 名称 |
2-[4-(3-methylheptan-3-yl)benzoyl]benzoic acid |
InChI |
InChI=1S/C22H26O3/c1-4-6-15-22(3,5-2)17-13-11-16(12-14-17)20(23)18-9-7-8-10-19(18)21(24)25/h7-14H,4-6,15H2,1-3H3,(H,24,25) |
InChI 键 |
UPYIXMJEODQAAU-UHFFFAOYSA-N |
规范 SMILES |
CCCCC(C)(CC)C1=CC=C(C=C1)C(=O)C2=CC=CC=C2C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


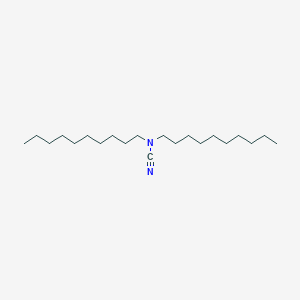
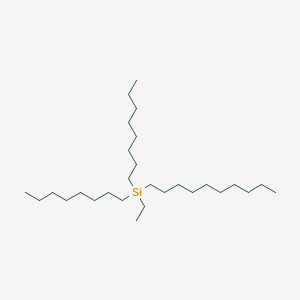
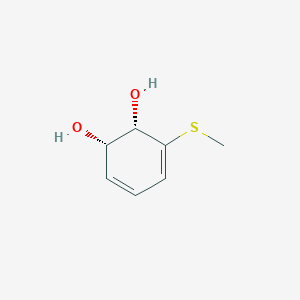
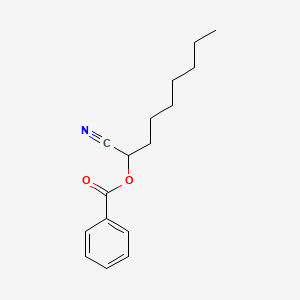

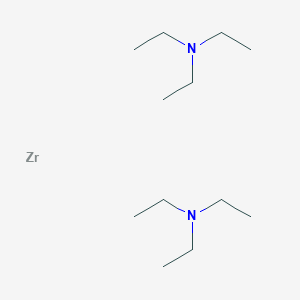
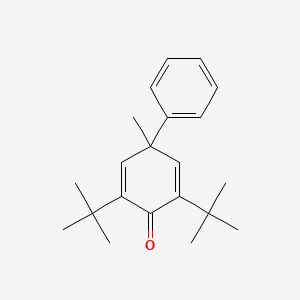



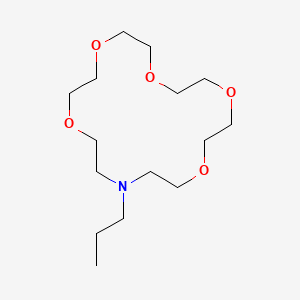
![N-Methyl-N'-[3-(5-sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)phenyl]thiourea](/img/structure/B14290413.png)
![4-[(E)-(4-Bromophenyl)diazenyl]-N,N-dibutylaniline](/img/structure/B14290418.png)
![3-[(Aziridin-1-yl)methyl]-4-phenylquinolin-2-amine](/img/structure/B14290426.png)
